Lipophilicity Modulation: cLogP Shift of +1.08 Log Units vs. Unsubstituted Piperidine-4-sulfonamide Hydrochloride
N-Methylpiperidine-4-sulfonamide hydrochloride exhibits a computed logP (cLogP) of −0.802, compared to −1.882 for the unsubstituted piperidine-4-sulfonamide hydrochloride [1]. This represents an increase of approximately +1.08 log units, moving the compound from a strongly hydrophilic regime closer to the optimal range for passive membrane permeability (cLogP 0–3) while retaining aqueous solubility .
| Evidence Dimension | cLogP (calculated logP; lipophilicity) |
|---|---|
| Target Compound Data | cLogP = −0.802 (N-methylpiperidine-4-sulfonamide hydrochloride, CAS 956034-30-3) |
| Comparator Or Baseline | cLogP = −1.882 (piperidine-4-sulfonamide hydrochloride, CAS 1251923-46-2; unsubstituted parent) |
| Quantified Difference | ΔcLogP ≈ +1.08 log units (target is ~12× more lipophilic by partition coefficient ratio) |
| Conditions | Computed values from Enamine Store (cLogP algorithm unspecified) and Chembase; both compounds are hydrochloride salts |
Why This Matters
A cLogP difference of >1 log unit is highly significant for ADME property prediction; the N-methylated compound is substantially more likely to exhibit acceptable passive membrane permeability in cell-based assays compared to the unmethylated parent, directly influencing the choice of building block for hit-to-lead optimization where cellular target engagement is required.
- [1] Chembase.cn, piperidine-4-sulfonamide hydrochloride (CAS 1251923-46-2), logP = −1.882. http://www.chembase.cn (accessed 2026). View Source
